N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine
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Overview
Description
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as BmPaC, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called PRMT5, which is involved in the regulation of gene expression.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine involves the reaction between 4-bromo-5-methyl-2H-pyrazole-3-carboxylic acid and N,N-dimethylformamide dimethyl acetal followed by the reaction with ammonium chloride and hydrogen peroxide to obtain N-(4-bromo-5-methyl-2H-pyrazol-3-yl)-acetamide. This intermediate is then reacted with guanidine hydrochloride to obtain the final product, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine.
Starting Materials
4-bromo-5-methyl-2H-pyrazole-3-carboxylic acid, N,N-dimethylformamide dimethyl acetal, ammonium chloride, hydrogen peroxide, guanidine hydrochloride
Reaction
Step 1: Reaction of 4-bromo-5-methyl-2H-pyrazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) to obtain 4-bromo-5-methyl-2H-pyrazol-3-yl dimethylformamidine., Step 2: Reaction of 4-bromo-5-methyl-2H-pyrazol-3-yl dimethylformamidine with ammonium chloride and hydrogen peroxide in the presence of a catalyst such as palladium on carbon to obtain N-(4-bromo-5-methyl-2H-pyrazol-3-yl)-acetamide., Step 3: Reaction of N-(4-bromo-5-methyl-2H-pyrazol-3-yl)-acetamide with guanidine hydrochloride in the presence of a base such as sodium hydroxide to obtain the final product, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine.
Mechanism Of Action
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine inhibits the activity of PRMT5 by binding to its active site. PRMT5 is a protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of gene expression. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the methylation activity of PRMT5, leading to altered gene expression and decreased cancer cell proliferation.
Biochemical And Physiological Effects
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have antitumor effects in vitro and in vivo. In addition to its effects on cancer cell proliferation and apoptosis, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the migration and invasion of cancer cells. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the effectiveness of these treatments.
Advantages And Limitations For Lab Experiments
One advantage of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is its specificity for PRMT5. This specificity allows for the selective inhibition of PRMT5 without affecting other proteins. However, the low yield of the synthesis method and the limited solubility of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in aqueous solutions can be limiting factors for its use in lab experiments.
Future Directions
Future research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could focus on improving its synthesis method to increase the yield and solubility of the compound. In addition, further studies could investigate the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in combination with other cancer treatments to enhance their effectiveness. Further research could also explore the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in the treatment of other diseases that involve PRMT5 dysregulation, such as cardiovascular and neurological diseases.
Conclusion:
In conclusion, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has shown potential as a small molecule inhibitor of PRMT5 in cancer research. Its specificity for PRMT5 allows for the selective inhibition of this protein, leading to decreased cancer cell proliferation and increased apoptosis. Further research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could lead to the development of new cancer treatments and the potential use of this compound in the treatment of other diseases.
Scientific Research Applications
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have potential in the field of cancer research. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the activity of PRMT5, leading to decreased cancer cell proliferation and increased apoptosis. In addition, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZMKMBGWSOESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N=C(C)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine |
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